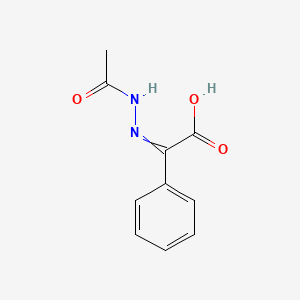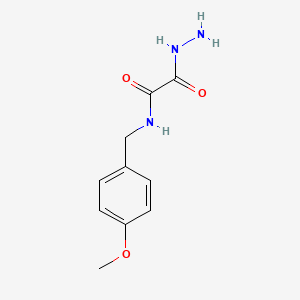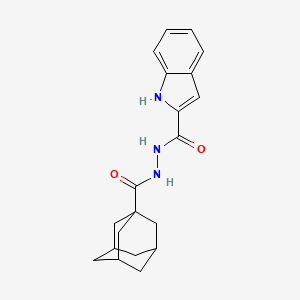![molecular formula C21H21N3O2S B12455185 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455185.png)
2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a tert-butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Benzamide: The thiazole derivative is then coupled with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides or thiazoles.
Wissenschaftliche Forschungsanwendungen
4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or bacterial infections.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The thiazole ring and benzamide group are key structural features that facilitate these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its hydrophobicity, while the thiazole ring provides a site for potential interactions with biological targets .
Eigenschaften
Molekularformel |
C21H21N3O2S |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-[(4-tert-butylbenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H21N3O2S/c1-21(2,3)15-10-8-14(9-11-15)18(25)23-17-7-5-4-6-16(17)19(26)24-20-22-12-13-27-20/h4-13H,1-3H3,(H,23,25)(H,22,24,26) |
InChI-Schlüssel |
OPVBVVCBIHBZQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(cyclohexylmethyl)[(1R)-1-phenylethyl]amine](/img/structure/B12455111.png)
![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
![2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12455118.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)

![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)


![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)

![N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
![N-(4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B12455191.png)
